molecular formula C24H26N2O3 B11019218 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11019218
M. Wt: 390.5 g/mol
InChI Key: WGNKMOJBJQPOAY-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a methoxyphenyl group, a tetrahydropyran ring, and a pyrrole moiety, making it an interesting subject for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Methoxyphenyl Group: This step involves the alkylation of the tetrahydropyran ring with a 4-methoxyphenyl halide under basic conditions.

    Attachment of the Pyrrole Moiety: The pyrrole group is introduced via a nucleophilic substitution reaction, where a pyrrole derivative reacts with the intermediate compound.

    Formation of the Benzamide: The final step involves the amidation reaction, where the intermediate is reacted with 3-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of thioether or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the pyrrole moiety might engage in hydrogen bonding or π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-indol-1-yl)benzamide: Similar structure but with an indole moiety instead of a pyrrole.

    N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole moiety instead of a pyrrole.

Uniqueness

The uniqueness of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(1H-pyrrol-1-yl)benzamide lies in its combination of structural features, which might confer specific binding properties and reactivity. The presence of the methoxyphenyl group, tetrahydropyran ring, and pyrrole moiety in a single molecule provides a versatile platform for further functionalization and application.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-pyrrol-1-ylbenzamide

InChI

InChI=1S/C24H26N2O3/c1-28-22-9-7-20(8-10-22)24(11-15-29-16-12-24)18-25-23(27)19-5-4-6-21(17-19)26-13-2-3-14-26/h2-10,13-14,17H,11-12,15-16,18H2,1H3,(H,25,27)

InChI Key

WGNKMOJBJQPOAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=CC=C3)N4C=CC=C4

Origin of Product

United States

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